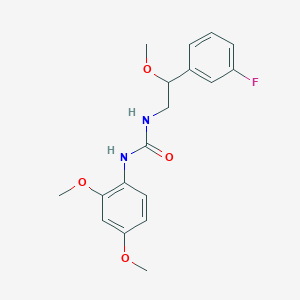
1-(2,4-Dimethoxyphenyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dimethoxyphenyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's Tyrosine Kinase). BTK plays a crucial role in the development and activation of B cells, which are important for the immune system's response to infections. TAK-659 has been developed as a potential therapeutic agent for the treatment of B cell malignancies and autoimmune diseases.
Aplicaciones Científicas De Investigación
Photophysical Studies for Nonlinear Optical Materials In the field of materials science, derivatives similar to 1-(2,4-Dimethoxyphenyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea have been explored for their photophysical properties and potential applications in nonlinear optics. Singh and Kanvah (2001) investigated 1,2-diarylethenes with structural similarities, observing solvent polarity-dependent dual fluorescence. This characteristic, particularly in compounds exhibiting twisted intramolecular charge transfer fluorescence, suggests utility in optical materials and devices Singh & Kanvah, 2001.
Polyurea Materials Development Further applications of related urea compounds extend into the synthesis of novel polyureas with potential for various industrial and technological uses. Mallakpour and colleagues (2002) described the synthesis and characterization of new polyureas derived from 4-(4′-Methoxyphenyl)urazole, demonstrating their potential in creating materials with specific physical properties and thermal stability Mallakpour, Hajipour, & Raheno, 2002.
COX-2 Inhibition for Anti-inflammatory Applications Rullah et al. (2015) characterized 2-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-6-methoxy-4H-chromen-4-one as a selective COX-2 inhibitor, showcasing the potential of structurally related compounds in medicinal chemistry as anti-inflammatory agents. This research underscores the importance of such compounds in developing new therapeutic agents with targeted action and minimal side effects Rullah et al., 2015.
Propiedades
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4/c1-23-14-7-8-15(16(10-14)24-2)21-18(22)20-11-17(25-3)12-5-4-6-13(19)9-12/h4-10,17H,11H2,1-3H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDSMQCLPSFSIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NCC(C2=CC(=CC=C2)F)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

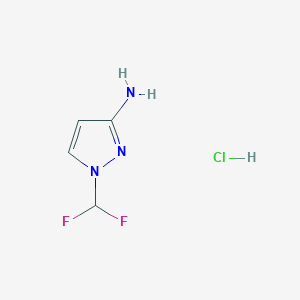
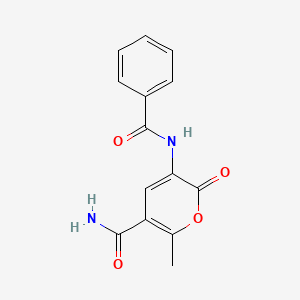
![N-([3,3'-bipyridin]-5-ylmethyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2607448.png)
![N-(3-chloro-4-fluorophenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2607449.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2607451.png)
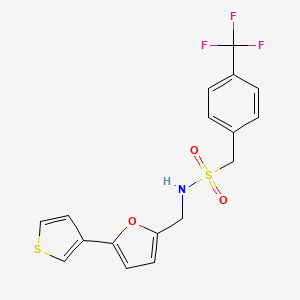
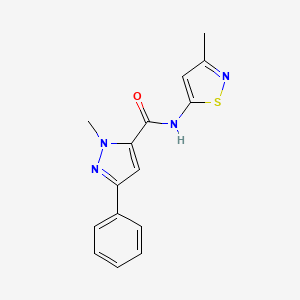
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-7-methylquinoline-3-carbaldehyde](/img/structure/B2607456.png)
![2-Chloro-N-[(1-ethoxycyclopentyl)methyl]acetamide](/img/structure/B2607457.png)

![3-(4-methoxyphenyl)-9-(pyridin-3-yl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2607461.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2607464.png)
